molecular formula C26H32Cl3F2N5O2 B12711320 N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride CAS No. 110629-37-3

N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride

Cat. No.: B12711320
CAS No.: 110629-37-3
M. Wt: 590.9 g/mol
InChI Key: SSJXFENVAYHBEL-UHFFFAOYSA-N
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Description

N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps. One common method includes the reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments via nucleophilic substitution . Sodium hydride and sodium methoxide are often used as bases in these reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. It is known to act as a calcium channel blocker, which can modulate the flow of calcium ions across cell membranes . This action is crucial in its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine is unique due to its specific substitution pattern on the piperazine ring and its nitropyridine moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

110629-37-3

Molecular Formula

C26H32Cl3F2N5O2

Molecular Weight

590.9 g/mol

IUPAC Name

N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride

InChI

InChI=1S/C26H29F2N5O2.3ClH/c1-18-17-24(25(33(34)35)19(2)30-18)29-11-12-31-13-15-32(16-14-31)26(20-3-7-22(27)8-4-20)21-5-9-23(28)10-6-21;;;/h3-10,17,26H,11-16H2,1-2H3,(H,29,30);3*1H

InChI Key

SSJXFENVAYHBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl.Cl

Origin of Product

United States

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